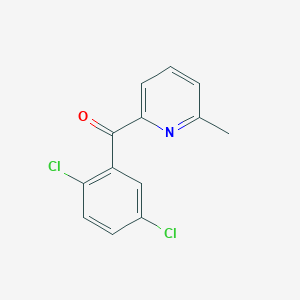

2-(2,5-Dichlorobenzoyl)-6-methylpyridine

Vue d'ensemble

Description

2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzoyl derivatives are often used in medicinal chemistry due to their potential biological activity .

Biochemical Pathways

Benzoyl derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties can be influenced by various factors including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Benzoyl derivatives can have a variety of effects depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of “2-(2,5-Dichlorobenzoyl)-6-methylpyridine” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature .

Activité Biologique

2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

- Chemical Formula : C13H9Cl2NO

- Molecular Weight : 266.12 g/mol

- CAS Number : 1187165-91-8

The compound features a dichlorobenzoyl group attached to a methylpyridine moiety, which contributes to its diverse biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily focusing on antimicrobial and cytotoxic effects.

Antimicrobial Activity

The compound has been evaluated for its efficacy against several microbial strains. Notably, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Selective inhibition |

| Candida species | Antifungal activity noted |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly for treating infections caused by resistant strains.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

- Cell Lines Tested : HaCat (human keratinocytes), Balb/c 3T3 (mouse fibroblasts)

- Methodology : MTT assay was employed to evaluate cell viability after treatment with the compound.

Results indicated that the compound exhibited promising cytotoxicity against specific cancer cell lines while maintaining selectivity towards non-cancerous cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and growth.

- Binding Interactions : Molecular docking studies have shown that it forms hydrogen bonds with critical amino acid residues in target proteins, enhancing its inhibitory potential.

- Reactive Intermediates : The presence of the dichlorobenzoyl group allows for potential electrophilic interactions with nucleophilic sites in biological macromolecules.

Research Findings and Data Analysis

Recent studies have highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications in the chemical structure can significantly influence biological activity.

| Compound Variant | Biological Activity | Remarks |

|---|---|---|

| 2-(4-Chlorobenzoyl)-6-methylpyridine | Moderate antimicrobial activity | Less potent than dichlorinated variant |

| 2-(3-Nitrobenzoyl)-6-methylpyridine | Low cytotoxicity | Poor binding affinity |

These findings underscore the importance of specific substituents in enhancing or diminishing biological activity.

Applications De Recherche Scientifique

Agricultural Applications

Pesticidal Properties

Compounds similar to 2-(2,5-Dichlorobenzoyl)-6-methylpyridine are often explored for their pesticidal properties. The chlorinated aromatic structure may enhance the compound's ability to act as a pesticide or herbicide by interfering with the metabolic processes of pests . Further research could elucidate its effectiveness and safety profile in agricultural settings.

Material Science Applications

Polymer Synthesis

The compound's reactivity may be exploited in the synthesis of novel polymers. By incorporating this compound into polymer matrices, researchers can potentially create materials with enhanced properties such as thermal stability and chemical resistance . These materials could find applications in coatings, adhesives, and other industrial products.

Case Studies and Research Findings

Propriétés

IUPAC Name |

(2,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXYWJHIQYOSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.